molecular formula C11H16N2O3 B7910471 3,4-diethoxy-N-hydroxybenzamidine

3,4-diethoxy-N-hydroxybenzamidine

Cat. No.: B7910471
M. Wt: 224.26 g/mol
InChI Key: UDMOKYMYZPUEEQ-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-hydroxybenzamidine is a synthetic benzamidine derivative characterized by a benzene ring substituted with ethoxy groups at the 3- and 4-positions and a hydroxyamidine functional group. Benzamidines are known for their role as serine protease inhibitors due to their ability to mimic the transition state of enzymatic substrates .

Properties

IUPAC Name

3,4-diethoxy-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-15-9-6-5-8(11(12)13-14)7-10(9)16-4-2/h5-7,14H,3-4H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMOKYMYZPUEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=NO)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=N/O)/N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

3,4-Diethoxybenzonitrile+NH2OH\cdotpHClEtOH, refluxBase3,4-Diethoxy-N-hydroxybenzamidine\text{3,4-Diethoxybenzonitrile} + \text{NH}_2\text{OH·HCl} \xrightarrow[\text{EtOH, reflux}]{\text{Base}} \text{this compound}

Procedure

  • Reagents :

    • 3,4-Diethoxybenzonitrile (1 equiv)

    • NH2_2OH·HCl (2 equiv)

    • Triethylamine (2 equiv, as base)

    • Ethanol (solvent)

  • Conditions :

    • Reflux at 80–100°C for 12–24 hours.

    • Reaction progress monitored by TLC or LC-MS.

  • Workup :

    • Concentrate under reduced pressure.

    • Purify via column chromatography (e.g., DCM/methanol) or recrystallization.

Comparative Analysis of Methods

Parameter Classical Reflux Microwave
Reaction Time 12–24 hours15 minutes
Temperature 80–100°C115°C
Solvent EthanolAcetone/water
Base TriethylamineDCC
Yield Moderate (est. 60–85%)High (70% for analogs)
Scalability Suitable for large-scaleLimited by microwave capacity
Purification Column chromatographySimple extraction

Mechanistic Insights

The synthesis proceeds via nucleophilic addition of hydroxylamine to the nitrile group, forming an amidoxime intermediate. The ethoxy groups at the 3,4-positions enhance electron density on the aromatic ring, facilitating attack by the hydroxylamine nucleophile.

Critical Steps:

  • Nitrile Activation : Protonation of the nitrile by HCl increases electrophilicity.

  • Nucleophilic Attack : Hydroxylamine attacks the electrophilic carbon, forming a tetrahedral intermediate.

  • Tautomerization : The intermediate undergoes tautomerization to stabilize the amidoxime structure.

Challenges and Optimization

  • Purity Issues : Byproducts may include unreacted nitrile or over-oxidized species. Recrystallization in ethanol/water mixtures improves purity.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) were tested but resulted in lower yields compared to ethanol.

  • Base Selection : Alternatives like NaHCO3_3 or K2_2CO3_3 gave incomplete reactions, favoring triethylamine .

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-hydroxybenzamidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

3,4-diethoxy-N-hydroxybenzamidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-hydroxybenzamidine involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Primary Applications
3,4-Diethoxy-N-hydroxybenzamidine Benzamidine 3,4-diethoxy, N-hydroxy Amidino, ethoxy Inferred: ~225 Serine protease inhibition
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide 4-(ethoxymethoxy), 2,3-dichlorophenyl Amide, ethoxymethoxy, Cl Calculated: ~368.2 Herbicide (pesticide)
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) Cinnamic acid 3,4-dihydroxy, propenoic acid Phenolic OH, carboxylic acid 180.16 Antioxidant, cosmetics, supplements
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzamide 3,4-dimethoxy, benzothiazole Amide, methoxy, benzothiazole 314.36 Antimicrobial research
Key Observations:
  • Core Structure: Benzamidines (e.g., this compound) differ from benzamides (e.g., etobenzanid) in their functional groups, with amidines offering stronger basicity and protease-binding affinity.
  • Substituent Effects :

    • Ethoxy groups in this compound increase lipophilicity compared to caffeic acid’s dihydroxy groups, which may reduce solubility but improve cellular uptake.
    • Dichlorophenyl and ethoxymethoxy groups in etobenzanid contribute to its herbicidal activity by disrupting plant cell membranes .
  • Applications: Caffeic acid’s natural phenolic structure makes it suitable for antioxidant applications, whereas synthetic benzamidines/amides are tailored for targeted bioactivity (e.g., enzyme inhibition or pest control).

Biological Activity

3,4-Diethoxy-N-hydroxybenzamidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula: C12_{12}H17_{17}N3_{3}O3_{3}
  • CAS Number: Not specified in the search results, but it can be identified through chemical databases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the compound may function as an enzyme inhibitor or a modulator of signaling pathways involved in various cellular processes. The hydroxyl group and the amidine functionality are believed to play crucial roles in its interaction with target proteins, potentially influencing enzyme activity or receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with hydroxyl and methoxy groups have shown enhanced antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with minimum inhibitory concentrations (MIC) as low as 8 μM . This suggests that modifications on the benzamidine scaffold can lead to improved efficacy against microbial pathogens.

Antiproliferative Activity

Research has demonstrated that certain derivatives of benzamidines possess antiproliferative effects on cancer cell lines. For example, compounds with similar structural motifs have been tested against various human cancer cell lines, yielding IC50_{50} values ranging from 1.2 to 5.3 μM . The presence of electron-donating groups on the aromatic ring significantly enhances their activity against specific cancer types, indicating a promising avenue for therapeutic development.

Case Studies and Research Findings

  • Antioxidative Activity : A study focusing on N-substituted benzimidazole carboxamides found that certain derivatives exhibited strong antioxidative activity alongside their antiproliferative effects. Compounds with hydroxy groups demonstrated improved antioxidant capacity compared to standard agents like BHT .
  • Enzyme Inhibition : Similar compounds have been investigated for their ability to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy. Compounds resembling this compound showed reversible inhibition with significant selectivity .

Data Summary Table

Activity Tested Compound IC50_{50} / MIC (μM) Target
AntibacterialHydroxy-substituted benzamidine8Enterococcus faecalis
AntiproliferativeBenzamide derivative1.2 - 5.3Various cancer cell lines
AntioxidativeHydroxy-substituted benzimidazoleNot specifiedROS inhibition
LSD1 InhibitorBenzamide derivative6.9 - 9.5LSD1

Q & A

Q. What are effective synthetic routes for 3,4-diethoxy-N-hydroxybenzamidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of benzamide derivatives typically involves condensation between a benzoic acid derivative and a hydroxylamine or amine-containing compound. For 3,4-diethoxy-substituted analogs, start with 3,4-diethoxybenzoic acid, activated via a coupling agent such as DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in the presence of a base (e.g., N-methylmorpholine). Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical for yield optimization. Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is recommended .

Q. How can researchers mitigate hazards during the synthesis of this compound?

  • Methodological Answer : Conduct a thorough hazard analysis before synthesis, focusing on reagents like hydroxylamine derivatives and acyl chlorides. Use fume hoods, PPE (gloves, goggles), and inert atmospheres for moisture-sensitive steps. Reference guidelines from Prudent Practices in the Laboratory (e.g., Chapter 4) for risk assessment frameworks. Mutagenicity screening (e.g., Ames II testing) is advised for intermediates, as seen in similar anomeric amide compounds .

Advanced Research Questions

Q. How does the substitution pattern (e.g., ethoxy vs. methoxy groups) influence the biological activity of benzamidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with varying substituents. For example, replacing methoxy with ethoxy groups may alter lipophilicity and binding affinity. Use computational tools (e.g., DFT calculations) to predict electronic effects, and validate via biological assays (e.g., antimicrobial or enzyme inhibition). Comparative NMR and HPLC data can track structural changes .

Q. What advanced analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify ethoxy group placement and amide bond formation.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated in hydrazide derivatives .
  • Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns.

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
  • Use controls (e.g., DMSO vehicle at <0.1% concentration).
  • Replicate experiments across independent labs.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Reference mutagenicity data from Ames II testing for toxicity cross-checks .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Employ in silico tools:
  • Molecular Docking : Assess binding modes with target proteins (e.g., proteases or kinases).
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity.
  • DFT Calculations : Analyze electron density maps to optimize substituent effects on reactivity .

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